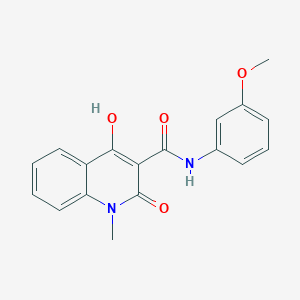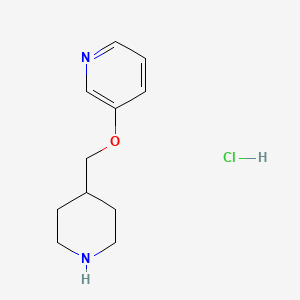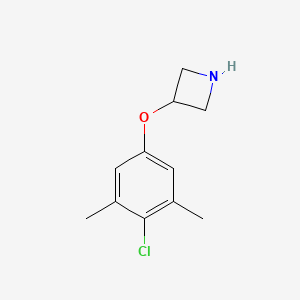![molecular formula C9H5F3N2O2 B1395558 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 784144-05-4](/img/structure/B1395558.png)
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
描述
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, has been reported in various studies . For instance, two complexes were synthesized with isomeric ligands .Molecular Structure Analysis
The molecular structure of this compound has been studied in various contexts .Chemical Reactions Analysis
The chemical reactions involving this compound have been explored in the synthesis of various compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied in various contexts .科学研究应用
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been found to have a range of scientific research applications, including its use as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of fluorescent probes for imaging, and as a catalyst for organic reactions. In addition, this compound has been used in the synthesis of a variety of compounds with potential applications in the fields of materials science, catalysis, and biology.
作用机制
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is not yet fully understood. However, it is believed that the compound is able to interact with a variety of biological molecules, including proteins, enzymes, and other biomolecules. This interaction is thought to be mediated by hydrogen bonding and/or electrostatic interactions. In addition, this compound has been found to have a range of biochemical and physiological effects, which are likely due to its ability to interact with various biological molecules.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes and glutathione S-transferase. In addition, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes. Furthermore, this compound has been found to have anti-inflammatory and antioxidant effects, as well as anti-cancer effects.
实验室实验的优点和局限性
The use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in laboratory experiments has several advantages. It is relatively inexpensive, and can be synthesized in high yields using the Pd-catalyzed direct trifluoromethylation method. In addition, it is non-toxic, and has a low melting point, making it easy to handle and store. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and is not very stable in acidic or basic solutions.
未来方向
The potential applications of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are still being explored, and there are a number of future directions that could be pursued. For example, further research could be conducted into its use as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research could be conducted into its potential use as a fluorescent probe for imaging, and as a catalyst for organic reactions. Finally, further research could be conducted into the biochemical and physiological effects of this compound, and its potential use as an anti-inflammatory, antioxidant, and anti-cancer agent.
安全和危害
生化分析
Biochemical Properties
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a role in various biochemical reactions, particularly as an intermediate in the synthesis of β-secretase (BACE) inhibitors . This compound interacts with enzymes such as β-secretase, which is involved in the cleavage of amyloid precursor protein (APP) and is a target for Alzheimer’s disease treatment. The interaction between this compound and β-secretase involves binding to the active site of the enzyme, thereby inhibiting its activity and reducing the production of amyloid-β peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of β-secretase activity and a corresponding reduction in amyloid-β levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-secretase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, leading to the formation of metabolites that may retain biological activity. Enzymes such as cytochrome P450 play a crucial role in the compound’s metabolism, influencing its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, binding proteins may influence the compound’s localization and accumulation within specific cellular compartments, thereby modulating its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with β-secretase occurs primarily in the endoplasmic reticulum and Golgi apparatus, where amyloid precursor protein processing takes place. The compound’s localization to these organelles enhances its inhibitory effects on β-secretase activity and amyloid-β production .
属性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-4-2-6(8(15)16)14-7(4)13-3-5/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBGQODGGJJBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716569 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784144-05-4 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1395486.png)
![3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395487.png)

![3-[(3-Pyridinyloxy)methyl]piperidine hydrochloride](/img/structure/B1395491.png)
![3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395493.png)
![3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395494.png)
![3-[2-(Tert-butyl)phenoxy]azetidine](/img/structure/B1395495.png)
![3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1395496.png)